4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid
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Overview
Description
J14: is a reversible inhibitor of sulfiredoxin, a protein involved in the reduction of peroxiredoxins, which are antioxidant enzymes. By inhibiting sulfiredoxin, J14 induces oxidative stress within cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent cytotoxicity, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of J14 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step often includes the use of aromatic compounds and involves reactions such as Friedel-Crafts acylation or alkylation.
Functional Group Modifications: Subsequent steps may include halogenation, nitration, or sulfonation to introduce functional groups that enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to achieve high purity.
Industrial Production Methods: Industrial production of J14 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: J14 undergoes several types of chemical reactions, including:
Oxidation: J14 can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups on J14, potentially altering its activity.
Substitution: J14 can participate in substitution reactions, where functional groups are replaced by other groups, affecting its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: J14 is used as a tool compound to study the role of sulfiredoxin in oxidative stress and redox biology. It helps researchers understand the mechanisms of antioxidant defense and the regulation of ROS.
Biology: In biological research, J14 is employed to investigate the effects of oxidative stress on cellular processes. It is particularly useful in studying cancer cell biology, as it induces cytotoxicity in cancer cells by increasing ROS levels.
Medicine: J14 has potential therapeutic applications in cancer treatment due to its ability to selectively induce death in cancer cells. It is also being explored for its role in modulating oxidative stress-related diseases.
Industry: In the industrial sector, J14 can be used in the development of new drugs targeting oxidative stress pathways. It may also find applications in the production of antioxidants and other related compounds.
Mechanism of Action
J14 exerts its effects by inhibiting sulfiredoxin, an enzyme that reduces oxidized peroxiredoxins. By blocking this reduction, J14 causes an accumulation of oxidized peroxiredoxins, leading to increased ROS levels within cells. The elevated ROS levels induce oxidative stress, resulting in cellular damage and apoptosis, particularly in cancer cells. The molecular targets and pathways involved include the redox-sensitive signaling pathways and the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Sulforaphane: Another compound that induces oxidative stress by modulating redox pathways.
Buthionine sulfoximine: Inhibits glutathione synthesis, leading to increased ROS levels.
Auranofin: Inhibits thioredoxin reductase, resulting in oxidative stress.
Uniqueness of J14: J14 is unique in its specific inhibition of sulfiredoxin, which directly impacts the peroxiredoxin antioxidant system. This targeted mechanism allows for selective induction of oxidative stress in cancer cells, making J14 a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHUJZXWKLIBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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